molecular formula C16H18F2N4O2S B2936413 2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1448070-93-6

2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2936413
CAS No.: 1448070-93-6
M. Wt: 368.4
InChI Key: OWCBIUNVYUKHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure integrates several pharmaceutically relevant motifs, including a piperidine ring, a pyrazine heterocycle, and a benzenesulfonamide group, which collectively suggest potential for diverse biological activities . Piperidine derivatives are among the most important building blocks in the pharmaceutical industry, found in over twenty classes of therapeutics . The pyrazine moiety is a key scaffold in known bioactive molecules and approved drugs, such as the antitubercular agent pyrazinamide and the endothelin receptor antagonist zibotentan . Furthermore, sulfonamide-functionalized pyrazine compounds have been investigated for their anti-infective properties, particularly against Mycobacterium tuberculosis . The strategic incorporation of fluorine atoms is a common practice in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This combination of features makes this compound a promising candidate for research into new therapeutic agents. Researchers can leverage this compound as a core structure for developing novel inhibitors or as a chemical probe for target identification. It is supplied exclusively for use in non-clinical, non-diagnostic laboratory research. For Research Use Only. Not intended for any human, veterinary, or diagnostic use.

Properties

IUPAC Name

2,6-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c17-13-2-1-3-14(18)16(13)25(23,24)21-10-12-4-8-22(9-5-12)15-11-19-6-7-20-15/h1-3,6-7,11-12,21H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBIUNVYUKHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19F2N3O2SC_{17}H_{19}F_2N_3O_2S. The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anticancer properties.

The biological activity of this compound primarily revolves around its interaction with specific biological targets. The piperidine and pyrazine moieties contribute to its pharmacological profile by influencing receptor binding and enzyme inhibition.

Key Mechanisms:

  • Muscarinic Receptor Modulation: Similar compounds have been identified as antagonists at muscarinic receptors, which are implicated in neurological disorders. This suggests that this compound may exhibit similar properties .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Activity Description Reference
Antagonistic ActivityExhibits antagonism at muscarinic receptors, potentially beneficial for treating neurological disorders.
Anticancer PotentialPreliminary studies suggest cytotoxic effects against certain cancer cell lines.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways related to disease states.

Case Studies

  • Neurological Disorders:
    • A study focused on the modulation of muscarinic receptors highlighted the potential use of similar compounds in treating conditions like Alzheimer's disease. The findings suggest that this compound could be explored further for therapeutic applications in neurology .
  • Cancer Research:
    • In vitro studies indicated that the compound showed promising results against various cancer cell lines, suggesting a mechanism involving apoptosis induction. Further research is needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares key structural motifs with several analogs, including:

  • Sulfonamide/amide backbone : Critical for hydrogen bonding and target interactions.
  • Fluorinated aromatic rings : Enhance lipophilicity and bioavailability.
  • Piperidine/piperazine systems : Influence conformational flexibility and solubility.
Table 1: Structural and Physical Comparison
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (if reported)
Target Compound C₁₆H₁₇F₂N₅O₂S 381.4 2,6-difluoro, pyrazin-2-yl-piperidine Not reported Not available in evidence
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) C₃₂H₃₄N₆O₅S₂ 670.8 Benzhydryl, sulfamoyl-amino 132–230 Not specified
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (13p) C₂₀H₁₆ClF₅N₂O₃S 494.9 Chloro, fluoro, trifluoromethyl Not reported Herbicidal activity (implied)
2,6-Difluoro-N-(1-isopropyl-piperidin-4-yl)benzamide C₁₅H₂₀F₂N₂O 282.3 2,6-difluoro, isopropyl-piperidine Not reported Not specified
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) C₂₉H₃₂N₄ 436.6 Dimethylphenyl, pyridinyl-indole Not reported Synergist with carbapenems against MRSA

Substituent-Driven Differences

Piperidine Modifications :

  • The target compound’s pyrazin-2-yl substitution (electron-deficient heterocycle) contrasts with the benzhydryl (6d, bulky aromatic) or isopropyl (, aliphatic) groups in analogs. Pyrazine may improve water solubility or π-π stacking in target binding .
  • DMPI () uses a dimethylphenyl-piperidine system, favoring hydrophobic interactions in antimicrobial contexts .

Fluorination Patterns: The 2,6-difluoro motif in the target compound and ’s benzamide is associated with enhanced metabolic stability compared to mono-fluoro or non-fluorinated analogs. Compound 13p () employs 4-fluoro and trifluoromethyl groups, likely optimizing herbicidal potency via increased electronegativity .

Sulfonamide vs.

Q & A

Q. What are the key synthetic methodologies for preparing 2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-pyrazine core via nucleophilic substitution or reductive amination. For example, pyrazine derivatives can be coupled with piperidin-4-ylmethanamine intermediates .
  • Step 2 : Sulfonamide bond formation using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Step 3 : Purification via column chromatography and crystallization, validated by NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns, while ¹H NMR identifies piperidine and pyrazine proton environments .
  • X-ray crystallography : Resolves conformational details (e.g., piperidine ring puckering) using SHELX software for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₇F₂N₅O₂S) .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media. Partition coefficients (logP) predicted via HPLC retention times guide buffer optimization .
  • Stability studies : Monitor degradation in plasma or simulated gastric fluid using LC-MS to identify hydrolytic cleavage points (e.g., sulfonamide bond) .

Advanced Research Questions

Q. How can conflicting bioactivity data in kinase inhibition assays be resolved?

  • Assay validation : Compare results across orthogonal assays (e.g., FRET vs. radiometric kinase assays) to rule out false positives .
  • Structural analysis : Use molecular docking (PDB: kinase domains) to verify binding modes. For example, the 2,6-difluoro group may sterically hinder ATP-binding pockets in some kinases but not others .
  • Metabolite screening : Check for off-target effects from potential metabolites (e.g., piperidine ring oxidation) .

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

  • Disorder in the piperidine ring : Common due to rotational flexibility. Mitigate by collecting low-temperature (100 K) data and refining with SHELXL’s restraints for bond lengths/angles .
  • Twinned crystals : Use the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Fluorine substitution : Replace 2,6-difluoro groups with chloro or trifluoromethyl to probe steric/electronic effects on target binding .
  • Piperidine modifications : Introduce substituents (e.g., methyl, hydroxy) to restrict ring conformation and enhance metabolic stability .
  • Pyrazine bioisosteres : Test pyridine or pyrimidine analogs to reduce off-target interactions .

Q. What strategies improve HPLC method development for purity analysis?

  • Column selection : Use phenyl-hexyl or C18 columns for resolving sulfonamide derivatives. Adjust mobile phase pH (e.g., 2.5–3.5 with TFA) to enhance peak symmetry .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products and validate method robustness .

Q. How are computational models used to predict pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on topological polar surface area (~90 Ų) and logP (~2.5) .
  • CYP450 inhibition : Molecular dynamics simulations assess interactions with cytochrome P450 isoforms to flag potential drug-drug interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across cell-based vs. enzymatic assays?

  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to quantify cellular uptake efficiency .
  • Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding may reduce effective intracellular concentrations .

Q. What experimental controls are critical for validating target engagement in cellular models?

  • Negative controls : Use structurally similar but inactive analogs (e.g., des-fluoro or piperidine-free derivatives) to confirm specificity .
  • Genetic controls : CRISPR knockout of the target protein to verify on-mechanism activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.